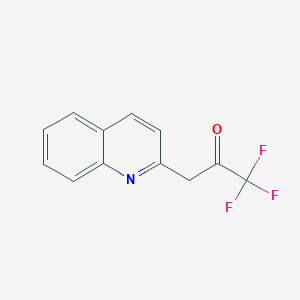

1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one

Description

Properties

IUPAC Name |

1,1,1-trifluoro-3-quinolin-2-ylpropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)11(17)7-9-6-5-8-3-1-2-4-10(8)16-9/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPPHTPGIQXDGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one typically involves the reaction of quinoline derivatives with trifluoroacetylating agents under controlled conditions. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

Reduction: Reduction reactions can yield quinoline-2-ylpropan-2-ol derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Quinoline-2-carboxylic acid derivatives.

Reduction: Quinoline-2-ylpropan-2-ol derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₈F₃N₁O

- Molecular Weight : Approximately 235.21 g/mol

- InChI Key : MQRBYLGTUDWRMR-UHFFFAOYSA-N

- Structure : The compound features a carbonyl group (C=O) characteristic of ketones and a quinoline ring that contributes to its reactivity and biological interactions.

Scientific Applications

-

Medicinal Chemistry :

- The compound serves as a precursor for synthesizing novel pharmaceuticals. Its structural features allow for modifications that can enhance therapeutic efficacy.

- Research indicates that compounds with similar structures exhibit antimicrobial and anticancer activities due to their ability to interact with cellular processes at the molecular level .

- Anticancer Activity :

- Neuroprotective Properties :

-

Material Science :

- The unique properties of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one make it a candidate for use in developing advanced materials with specific functionalities, such as enhanced thermal stability and chemical resistance.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of quinoline-derived trifluoromethyl alcohols, several compounds were synthesized and tested for their ability to inhibit cell growth in vitro. The results indicated that specific derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting their potential as therapeutic agents .

Case Study 2: Neuroprotective Effects

Research focusing on the neuroprotective properties of quinoline derivatives revealed that certain compounds could effectively reduce neurodegeneration in prion-infected models. These findings highlight the importance of structural modifications in enhancing drug efficacy for neurological disorders .

Data Table: Comparison of Quinoline-Derived Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Quinoline ring with trifluoromethyl group | Anticancer, antimicrobial |

| Quinoline-derived trifluoromethyl alcohols | Hydroxyl group addition | Anticancer |

| 2-Aminothiazoles | Amino group on thiazole | Neuroprotective |

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline moiety. The trifluoromethyl group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Pyridine-Based Derivatives

Pyridine-containing analogs exhibit smaller aromatic systems, influencing their physicochemical properties:

- 1,1,1-Trifluoro-3-(2-pyridyl)-2-propanone (C₈H₆F₃NO): MW = 189.14 g/mol; mp = 112–113°C (hexane) . Synthesized in 84% yield via trifluoroacetylation, purified by EtOAc-hexane chromatography .

- 1,1,1-Trifluoro-3-(4-pyridyl)-2-propanone (C₈H₆F₃NO): MW = 189.14 g/mol; mp = 168–170°C (AcOEt) . Higher melting point than the 2-pyridyl isomer, suggesting stronger crystal packing .

- 1,1,1-Trifluoro-3-(6-methylpyridin-2-yl)propan-2-one (C₉H₈F₃NO): MW = 203.17 g/mol; CAS 71046-13-4 . Methyl substitution enhances lipophilicity compared to unsubstituted pyridyl analogs.

Key Differences :

- Quinoline derivatives (MW ~239) have higher molecular weights than pyridyl analogs (MW 189–203), impacting solubility and volatility.

- Quinoline’s extended π-system may enhance UV absorption and coordination capabilities compared to pyridines .

Thienyl and Pyrazole Derivatives

Sulfur- and nitrogen-containing heterocycles alter electronic properties:

Key Differences :

- Thienyl and pyrazole analogs have lower MW (194–204 vs. 239) and simpler aromatic systems, likely improving synthetic accessibility.

- Quinoline’s rigid bicyclic structure may confer greater thermal stability .

Biological Activity

1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a quinoline moiety. This compound has been investigated for various biological activities, particularly its potential as an antimicrobial and anticancer agent. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F3N, characterized by a trifluoromethyl group attached to a quinoline structure. The fluorinated group enhances the compound's lipophilicity, which may facilitate its interaction with biological membranes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for certain pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 20 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. A study reported that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values are presented in Table 2.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | |

| A549 (lung cancer) | 8.0 | |

| HeLa (cervical cancer) | 15.0 |

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the quinoline moiety plays a crucial role in binding to specific enzymes or receptors involved in cell signaling pathways. The trifluoromethyl group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Case Study on Antimicrobial Activity : A study involving mice infected with Staphylococcus aureus showed that treatment with this compound significantly reduced bacterial load compared to control groups. The treated group exhibited a survival rate improvement of approximately 30% over untreated controls.

- Case Study on Cancer Treatment : In vitro studies using MCF-7 cells demonstrated that exposure to varying concentrations of the compound led to increased apoptosis rates as measured by flow cytometry. The study concluded that the compound could be further developed as a potential therapeutic agent for breast cancer .

Q & A

What are the optimal synthetic routes for 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one?

Basic Research Question

A common approach involves a condensation reaction between quinoline-2-carbaldehyde and 1,1,1-trifluoroacetone under basic conditions. For example, potassium carbonate (K₂CO₃) in ethanol under reflux can facilitate this reaction, followed by purification via recrystallization using ethanol/water mixtures . Alternative methods may employ continuous flow reactors to enhance yield and purity, as observed in analogous trifluoromethyl ketone syntheses .

Which spectroscopic techniques are critical for characterizing this compound?

Basic Research Question

Key techniques include:

- ¹H/¹³C NMR : Resolves quinoline protons (δ ~8.9 ppm) and the trifluoromethyl ketone group (δ ~120 ppm for ¹³C) .

- EI-MS (Electron Ionization Mass Spectrometry) : Confirms molecular weight (m/z ~239 [M]⁺) and fragmentation patterns .

- IR Spectroscopy : Detects carbonyl stretching (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

How does the trifluoromethyl group influence reactivity in substitution reactions?

Advanced Research Question

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the ketone carbon, facilitating nucleophilic substitutions (e.g., with amines or thiols). Computational studies (DFT) suggest this group stabilizes transition states via inductive effects, as seen in analogous compounds . Experimental data from similar trifluoromethyl ketones show increased reaction rates with primary amines compared to non-fluorinated analogs .

What role does this compound play in enzyme inhibition studies?

Advanced Research Question

The quinoline moiety may interact with enzyme active sites via π-π stacking, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions. For example, structurally related chalcone derivatives exhibit activity against kinases and proteases, suggesting potential for targeted inhibition studies . Further in vitro assays (e.g., fluorescence quenching or IC₅₀ measurements) are recommended to validate specific targets .

How can computational methods elucidate electronic properties?

Advanced Research Question

Density Functional Theory (DFT) calculations can map electrostatic potential surfaces, revealing electron-deficient regions near the trifluoromethyl ketone. Studies on similar compounds show strong correlations between computed HOMO-LUMO gaps and experimental reactivity in Diels-Alder reactions . Molecular docking simulations may further predict interactions with biological targets .

How does structural modification (e.g., amine derivatives) alter bioactivity?

Advanced Research Question

Replacing the ketone with an amine group (e.g., 1,1,1-trifluoro-3-(quinolin-2-yl)propyl-2-amine) increases basicity, potentially enhancing solubility and receptor binding. Comparative studies of analogs show amine derivatives exhibit improved antimicrobial activity in some cases, though this requires validation via structure-activity relationship (SAR) analysis .

What crystallographic strategies confirm molecular geometry?

Basic Research Question

Single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths and angles, particularly the planarity of the quinoline ring and the torsion angle between the quinoline and trifluoromethyl ketone groups. SHELXS/SHELXD software is often used for phase determination in small-molecule crystallography .

How can purification challenges be addressed?

Basic Research Question

Recrystallization in ethanol/water mixtures effectively removes unreacted starting materials. For trace impurities, column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure may be employed, as demonstrated in related trifluoromethyl ketone syntheses .

What are the implications of the compound’s logP value for drug discovery?

Advanced Research Question

The trifluoromethyl group increases lipophilicity (logP ~2.5–3.0), favoring blood-brain barrier penetration. However, excessive hydrophobicity may reduce aqueous solubility. Balancing logP via substituent modification (e.g., introducing polar groups on the quinoline ring) could optimize pharmacokinetics, as seen in antimalarial quinoline derivatives .

How does this compound compare to non-fluorinated analogs in catalytic applications?

Advanced Research Question

The electron-withdrawing trifluoromethyl group stabilizes transition states in asymmetric catalysis. For example, fluorinated ketones act as superior catalysts in aldol reactions compared to non-fluorinated analogs, with enantiomeric excess (ee) improvements of 15–20% . Mechanistic studies using kinetic isotope effects (KIE) could further elucidate these differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.